molecular formula C16H13Cl2N5O2 B2701182 3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919012-42-3

3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2701182
CAS RN: 919012-42-3
M. Wt: 378.21
InChI Key: NZTUPVFDZZDXDU-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .


Synthesis Analysis

A novel approach to synthesize dichlorobenzonitriles by selective ammoxidation has been reported . In this work, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with higher yield at much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene .


Molecular Structure Analysis

The molecular structure of 2,4-Dichlorobenzyl alcohol can be represented by the chemical formula C7H6Cl2O .


Chemical Reactions Analysis

In vitro studies with the combination of dichlorobenzyl alcohol and amylmetacresol have shown a virucidal effect against a number of viruses associated with the common cold .


Physical And Chemical Properties Analysis

The molar mass of 2,4-Dichlorobenzyl alcohol is 177.02 g·mol−1. It has a melting point of 57 to 60 °C and a boiling point of 150 °C .

Scientific Research Applications

Molecular Studies and Receptor Affinities

  • This compound is part of a series studied for their affinity for serotoninergic and dopaminergic receptors, indicating its potential use in developing treatments for neurological and psychological disorders (Zagórska et al., 2015).
  • It has been used in the synthesis of novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, reflecting its role in the creation of new chemical entities with potential therapeutic applications.

Antidepressant and Anxiolytic Activity

  • Certain derivatives of this compound have shown promising results in preliminary pharmacological in vivo studies for potential antidepressant and anxiolytic agents (Zagórska et al., 2009).
  • These findings suggest its usefulness in exploring new treatments for mental health conditions.

Dual-Target Drug Potential

  • The compound is part of studies focused on creating dual-target-directed ligands, combining adenosine receptor antagonistic activity with monoamine oxidase B inhibition (Załuski et al., 2019).
  • This dual activity indicates its potential in developing treatments for neurodegenerative diseases like Parkinson's disease.

Serotonin Transporter Activity

  • The compound has been evaluated for its affinity to the serotonin transporter, which is crucial in understanding its role in neurological functions and potential therapeutic applications (Zagórska et al., 2011).

Phosphodiesterase Inhibition

  • It has been used to design inhibitors for phosphodiesterase 4 (PDE4), showing potential in treating disorders like depression and anxiety (Suzuki et al., 2006).

Mechanism of Action

Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O2/c1-8-6-22-12-13(20-15(22)19-8)21(2)16(25)23(14(12)24)7-9-3-4-10(17)5-11(9)18/h3-6H,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTUPVFDZZDXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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